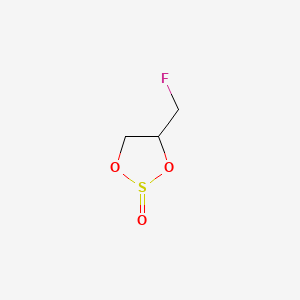
4-(Fluoromethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is a chemical compound with the molecular formula C3H5FO3S and a molecular weight of 140.13 g/mol . This compound is known for its unique structure, which includes a dioxathiolane ring with a fluoromethyl group and an oxide functionality. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a fluoromethyl precursor with a dioxathiolane derivative in the presence of an oxidizing agent . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreaction technology, which offers advantages such as efficient dispersion and mixing of fluids at the micrometer scale . This method allows for better control over reaction conditions, leading to higher yields and improved safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxide functionality to other groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxathiolane ring and fluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect molecular pathways and processes, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: This compound has a similar dioxathiolane ring structure but lacks the fluoromethyl group.
1,3,2-Dioxathiolane, 2,2-dioxide: This compound has an additional oxide functionality, making it more oxidized compared to 1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide.
Uniqueness
1,3,2-Dioxathiolane, 4-(fluoromethyl)-, 2-oxide is unique due to the presence of the fluoromethyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
922499-18-1 |
|---|---|
Fórmula molecular |
C3H5FO3S |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
4-(fluoromethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5FO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
Clave InChI |
SJIDOEUWSBWFOJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OS(=O)O1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-N-[(4-phenylpiperidin-1-yl)methyl]benzamide](/img/structure/B14194005.png)
![2,2-Dichlorobicyclo[1.1.0]butane](/img/structure/B14194012.png)
![4-Thiazolidinone, 2-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-](/img/structure/B14194017.png)
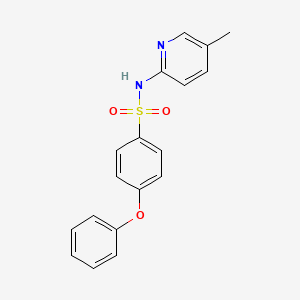
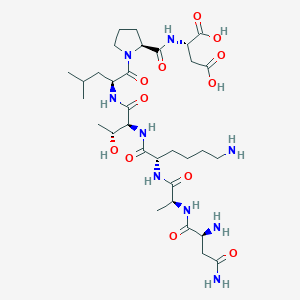
![3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14194023.png)

![2,2'-[(1-Methyl-1H-pyrrole-2,5-diyl)bis(phenylmethylene)]bis(1-methyl-1H-pyrrole)](/img/structure/B14194031.png)
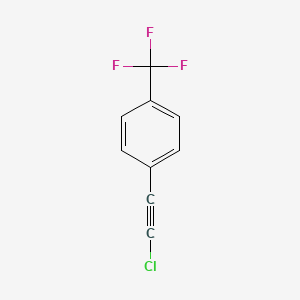
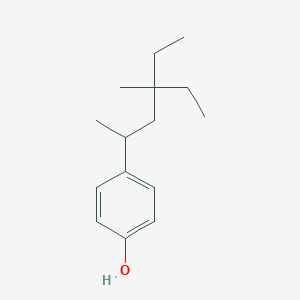
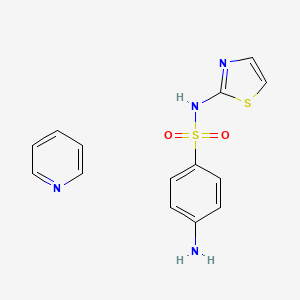
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
